(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile
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Overview
Description
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a thiophene ring, and a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the construction of the pyrimidine core. The hydrazinylidene group is then introduced through a hydrazination reaction.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Pyrimidine Core Construction: The pyrimidine core is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological macromolecules, while the thiophene and pyrimidine rings may interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-phenyl-5H-pyrimidine-5-carbonitrile: Similar structure but with a phenyl group instead of a thiophene ring.
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiophene ring and a pyrimidine core, along with the hydrazinylidene and carbonitrile groups, makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H9N5OS |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-9(16)6(5-11)8(13-10(15)14-12)7-3-2-4-17-7/h2-4,6H,12H2,1H3/b14-10+ |
InChI Key |
IACDJKVVZDUFOG-GXDHUFHOSA-N |
Isomeric SMILES |
CN\1C(=O)C(C(=N/C1=N\N)C2=CC=CS2)C#N |
Canonical SMILES |
CN1C(=O)C(C(=NC1=NN)C2=CC=CS2)C#N |
Origin of Product |
United States |
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